![molecular formula C24H21N5O4 B13677922 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- CAS No. 65208-25-5](/img/structure/B13677922.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-: is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- typically involves multi-step organic reactions. One common method includes the azo coupling reaction, where an aromatic amine reacts with a nitroaromatic compound in the presence of a coupling agent. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: This compound is used as a precursor in the synthesis of various organic molecules, including dyes and pigments. Its unique structure allows for the development of materials with specific optical and electronic properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its azo group can be cleaved under specific conditions, releasing detectable products.
Medicine: Potential applications in medicine include the development of diagnostic agents and therapeutic compounds. The azo group can be utilized for targeted drug delivery, where the compound is activated in specific biological environments.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- involves its interaction with molecular targets through its functional groups. The azo group can undergo reduction, leading to the formation of amines that interact with biological molecules. The nitrophenyl group can participate in electron transfer reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1H-Isoindole-1,3(2H)-dithione, 2-ethyl-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Comparison: Compared to similar compounds, 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- exhibits unique properties due to the presence of the azo and nitrophenyl groups. These functional groups enhance its reactivity and potential applications in various fields. The compound’s ability to undergo specific chemical reactions and its stability under different conditions make it a valuable material for research and industrial applications.
Propriétés
Numéro CAS |
65208-25-5 |
|---|---|
Formule moléculaire |
C24H21N5O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-2-27(15-16-28-23(30)21-5-3-4-6-22(21)24(28)31)19-11-7-17(8-12-19)25-26-18-9-13-20(14-10-18)29(32)33/h3-14H,2,15-16H2,1H3 |
Clé InChI |
CVBYCXSEWNPNEC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)

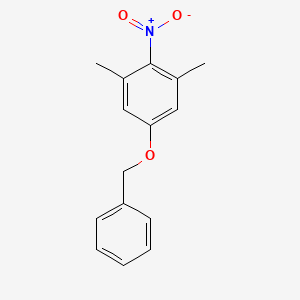
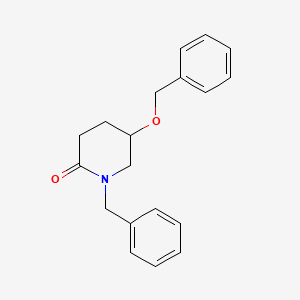
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)
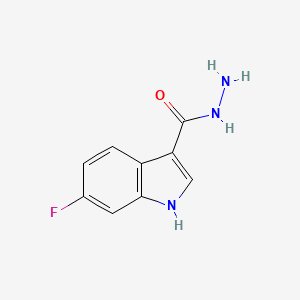

![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
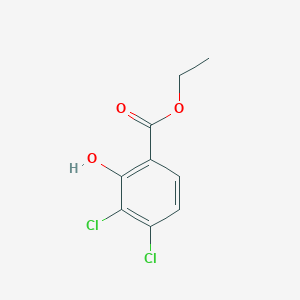
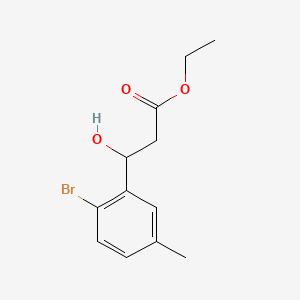
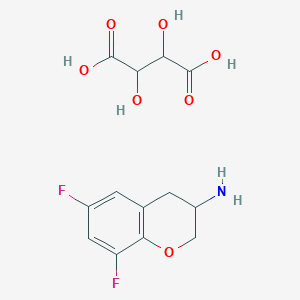
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
